molecular formula C22H40N2O3 B11555797 1-Octadecylbarbituric acid

1-Octadecylbarbituric acid

Cat. No.: B11555797
M. Wt: 380.6 g/mol
InChI Key: HILVXHXQAMOFJV-UHFFFAOYSA-N
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Description

1-Octadecylbarbituric acid is a derivative of barbituric acid, characterized by the presence of an octadecyl (C18H37) group attached to the nitrogen atom of the barbituric acid core. Barbituric acid itself is a pyrimidine derivative and serves as the parent compound for a variety of barbiturate drugs. The addition of the long octadecyl chain imparts unique physical and chemical properties to the molecule, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecylbarbituric acid can be synthesized through the alkylation of barbituric acid. The process typically involves the reaction of barbituric acid with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Octadecylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the barbituric acid core.

Scientific Research Applications

1-Octadecylbarbituric acid has a range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.

    Medicine: While not a drug itself, derivatives of barbituric acid are used in pharmaceuticals, and this compound may be explored for similar applications.

    Industry: The compound’s unique properties make it useful in the development of surfactants, lubricants, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-octadecylbarbituric acid is not well-documented, but it is likely to interact with biological membranes due to its amphiphilic nature. The long octadecyl chain can insert into lipid bilayers, potentially affecting membrane fluidity and function. The barbituric acid core may also interact with specific proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

    Barbituric Acid: The parent compound, used as a precursor for various barbiturates.

    Phenobarbital: A barbiturate with anticonvulsant properties.

    Thiopental: A barbiturate used as an anesthetic.

Uniqueness: 1-Octadecylbarbituric acid is unique due to the presence of the long octadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the development of surfactants and membrane studies.

Properties

Molecular Formula

C22H40N2O3

Molecular Weight

380.6 g/mol

IUPAC Name

1-octadecyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-21(26)19-20(25)23-22(24)27/h2-19H2,1H3,(H,23,25,27)

InChI Key

HILVXHXQAMOFJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C(=O)CC(=O)NC1=O

Origin of Product

United States

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